2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7,11-dimethyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-6-11-12-8(2)9-4-3-5-10(9)14(11)13-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMVIPRXVFLZGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CCC3)C(=NC2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine typically involves the reaction of 2,5-dimethylpyrrole-1-carboxylic acid and 3-cyanopyridine-2-carboxylic acid with a catalyst. The resulting product is purified by recrystallization to yield the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as Mn(OTf)2 and t-BuOOH, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include catalysts like Mn(OTf)2, oxidants like t-BuOOH, and reducing agents like NaBH4. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Notably, these compounds have been identified as selective inhibitors of cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy due to its role in cell cycle regulation. Studies demonstrate that these derivatives can induce apoptosis in cancer cells while maintaining lower toxicity compared to traditional chemotherapeutics .
Case Study: CDK2 Inhibition
Molecular docking simulations reveal that modifications to the compound can enhance binding affinity and selectivity towards CDK2. For instance, a derivative with a tert-butyl group at position 2 showed improved efficacy in inhibiting CDK2 activity, highlighting the potential for rational drug design based on structural modifications.
Enzymatic Inhibition
Beyond anticancer applications, compounds within this class have shown promise as enzyme inhibitors. The structural versatility allows for the exploration of various enzymatic targets, making them valuable in the design of new therapeutics for diseases involving enzyme dysregulation .
Material Science Applications
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as functional materials due to their photophysical properties. Their ability to form crystals with notable conformational and supramolecular phenomena opens avenues for applications in solid-state devices and organic electronics .
Comparative Analysis of Related Compounds
The following table compares structural features and biological activities of selected compounds related to 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine | Contains a methyl group at position 5 | Anticancer activity |
| 2-Tert-butyl-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine | Features a tert-butyl group | Enhanced stability and bioactivity |
| Pyrazolo[3,4-d]pyrimidines | Different ring fusion but similar core | Notable CDK inhibition |
This comparison illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.
Mechanism of Action
The mechanism by which 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Physicochemical and Structural Comparisons
Biological Activity
2,5-Dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H12N4
- Molecular Weight : 200.24 g/mol
- CAS Number : Not specified in the available data.
The biological activity of 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is primarily attributed to its interaction with various molecular targets. Similar compounds have shown the following modes of action:
- Inhibition of Kinases : This compound may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK2 has been noted in related compounds, affecting the transition from G1 to S phase in the cell cycle .
- Anti-inflammatory and Antitumor Activity : The compound has been associated with anti-inflammatory effects and potential antitumor activity through modulation of pathways involved in inflammation and cell growth .
Biological Activities
The biological activities of 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine can be summarized as follows:
Case Studies and Research Findings
Recent studies have highlighted the promising bioactivity of derivatives related to 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine:
- Anticancer Studies : A derivative exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of .
- Antidiabetic Activity : Inhibition studies on α-glucosidase revealed that certain derivatives had IC50 values significantly lower than standard drugs like acarbose, indicating higher potency .
- Mechanistic Insights : Molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cancer progression and inflammation .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests good absorption and distribution characteristics. They are likely metabolized in the liver and excreted via renal pathways. Factors such as pH and temperature can influence their stability and efficacy .
Q & A
Basic: What are the established synthetic routes for 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine derivatives?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via multi-step cyclization reactions . A common approach involves reacting 3-aminopyrazoles with β-dicarbonyls or β-enaminones to form the pyrimidine ring through a Michael-type addition followed by cyclization . For cyclopenta-fused derivatives like the target compound, cascade cyclization methods are employed. For example, aryl-substituted acetonitrile can undergo cyclization with N,N-dimethylformamide dimethyl acetal to introduce substituents at key positions (e.g., 3-aryl groups) . Optimizing catalysts (e.g., novel organocatalysts) and solvent systems (e.g., DMF or ethanol) improves yields and regioselectivity .
Basic: How is the structural integrity of 2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine confirmed experimentally?
Structural validation relies on X-ray crystallography and NMR spectroscopy . X-ray studies of related cyclopenta[g]pyrazolo[1,5-a]pyrimidines reveal:
- Bond fixation in the pyrimidine ring, with limited π-electron delocalization (resembling naphthalene) .
- Hydrogen-bonded chains (C–H⋯N interactions) stabilizing crystal packing .
- Envelope conformation of the cyclopentane ring (puckering amplitude ~36°) .
NMR analysis (e.g., H, C, and 2D-COSY) confirms substitution patterns and distinguishes regioisomers .
Advanced: How do structural modifications at the 3-, 5-, and 7-positions influence biological activity?
- 3-Position : Aryl or heteroaryl groups (e.g., 4-methoxyphenyl) enhance kinase inhibition by improving hydrophobic interactions with ATP-binding pockets .
- 5-Position : Methyl or halogen substituents (e.g., Cl, Br) modulate electron density , affecting binding to targets like CDK2 or CRF1 receptors .
- 7-Position : Piperidine or morpholine groups increase solubility and enable hydrogen bonding with polar residues in enzyme active sites .
Structure-activity relationship (SAR) studies show that bulky substituents at the 3-position reduce off-target effects, while electron-withdrawing groups at the 5-position enhance anticancer potency .
Advanced: What computational strategies are used to predict the binding modes of this compound with therapeutic targets?
- Molecular docking (AutoDock Vina, Schrödinger) identifies key interactions with kinases (e.g., CDK2/CDK9) and receptors (e.g., CRF1). Docking studies reveal that the cyclopenta ring occupies hydrophobic pockets, while the pyrimidine nitrogen forms hydrogen bonds with catalytic lysine residues .
- Molecular dynamics (MD) simulations (GROMACS) assess binding stability. For example, 100-ns MD trajectories show that 3-aryl substituents stabilize ligand-receptor complexes by reducing solvent exposure .
- QSAR models built with topological descriptors (e.g., Wiener index) predict IC values for anticancer activity, validated via Leave-One-Out cross-validation (R > 0.8) .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from assay variability (e.g., cell line specificity) or synthetic impurities . To address this:
Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT vs. SRB assays) .
Characterize purity : Employ LC-MS (>95% purity) and elemental analysis to rule out byproducts .
Validate targets : Confirm target engagement via biochemical assays (e.g., kinase inhibition) and genetic knockdown (e.g., siRNA for CDK2) .
For example, conflicting reports on CRF1 antagonism were resolved by demonstrating that 7-substituted derivatives require protonation at physiological pH for binding .
Advanced: What experimental designs are optimal for evaluating the pharmacokinetic (PK) properties of this compound?
In vitro ADME :
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t) .
- Caco-2 permeability : Assess intestinal absorption (P > 1 × 10 cm/s indicates high bioavailability) .
In vivo PK :
- IV/PO dosing in rodents : Calculate AUC, C, and t using LC-MS/MS .
- Tissue distribution : Radiolabel the compound (e.g., C) to track accumulation in tumors vs. healthy tissues .
Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
Advanced: How does the compound’s stereoelectronic profile influence its mechanism of action?
- Electron-deficient pyrimidine ring acts as a hydrogen-bond acceptor, critical for interactions with kinase hinge regions (e.g., CDK9’s Cys106) .
- Methyl groups at 2- and 5-positions enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration for CNS targets .
- Cyclopenta ring puckering (θ ~36°) aligns the molecule for π-π stacking with aromatic residues (e.g., Phe80 in CDK2) .
Advanced: What strategies mitigate off-target effects in preclinical studies?
- Selectivity screening : Test against panels of kinases (e.g., 100-kinase panel) to identify off-target hits .
- Proteomics : Use thermal shift assays or affinity pulldowns to map unintended protein interactions .
- Scaffold optimization : Introduce polar groups (e.g., carboxylic acid at position 6) to reduce promiscuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
